

Spectroscopic Data of 3-Vinylaniline: A Technical Guide

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Compound of Interest

Compound Name: 3-Vinylaniline

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Vinylaniline** (also known as 3-aminostyrene), a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ^1H and ^{13}C NMR spectral data for **3-Vinylaniline**.

Data Presentation

Table 1: ^1H NMR Spectroscopic Data for **3-Vinylaniline**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.18	dd	4.8, 1.6	1H	Aromatic CH
7.02 – 6.96	m	-	2H	Aromatic CH
6.83	dd	17.4, 10.8	1H	Vinylic CH
5.58	d	17.3	1H	Vinylic CH ₂
5.15	d	10.8	1H	Vinylic CH ₂

Table 2: ^{13}C NMR Spectroscopic Data for **3-Vinylaniline**

Chemical Shift (δ) ppm	Assignment
143.15	Aromatic C-NH ₂
129.96	Aromatic CH
127.41	Aromatic CH
125.90	Aromatic C-CH=CH ₂
124.42	Aromatic CH
113.35	Vinylic =CH ₂

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of **3-Vinylaniline** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Instrumentation: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Data Acquisition:

- ^1H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.
- ^{13}C NMR: Due to the low natural abundance of the ^{13}C isotope, a larger number of scans is required. Proton decoupling is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: IR Spectroscopic Data for **3-Vinylaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3300	Strong, two bands	N-H stretch (primary amine)
~3100-3000	Medium	Aromatic and Vinylic C-H stretch
~1630	Medium	C=C stretch (vinyl group)
~1600, ~1480	Medium	C=C stretch (aromatic ring)
~1335-1250	Strong	C-N stretch (aromatic amine)
~990, ~910	Strong	=C-H bend (vinyl group, out-of-plane)

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation: For a liquid sample like **3-Vinylaniline**, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, the sample can be analyzed as a dilute solution in a suitable solvent (e.g., carbon tetrachloride, CCl_4) using a liquid cell.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the salt plates or the solvent is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Data Presentation

Table 4: Mass Spectrometry Data for 3-Vinylaniline

m/z	Relative Intensity (%)	Assignment
119	100	$[\text{M}]^+$ (Molecular Ion)
118	~80	$[\text{M}-\text{H}]^+$
92	~30	$[\text{M}-\text{HCN}]^+$
91	~40	$[\text{M}-\text{C}_2\text{H}_2]^+$ or $[\text{C}_7\text{H}_7]^+$
65	~25	$[\text{C}_5\text{H}_5]^+$

Experimental Protocol: Mass Spectrometry

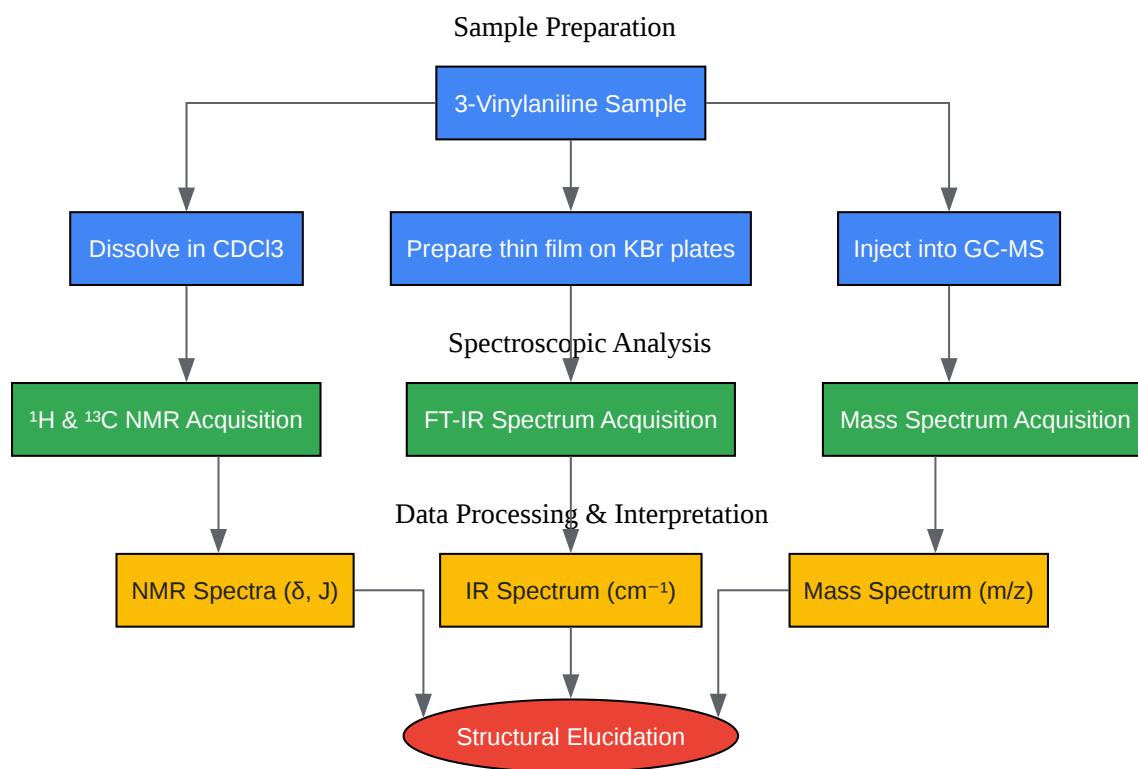
Sample Introduction and Ionization: The **3-Vinylaniline** sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) or direct infusion. Electron Ionization (EI) is a common method for ionizing small organic molecules. In EI, the sample is bombarded with a high-energy electron beam, causing the formation of a molecular ion and various fragment ions.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or a similar detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **3-Vinylaniline**.



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Caption: Workflow for Spectroscopic Analysis of **3-Vinylaniline**.

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